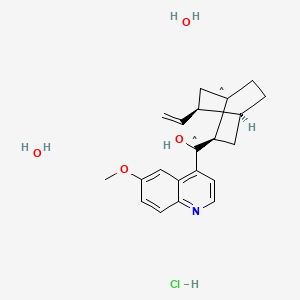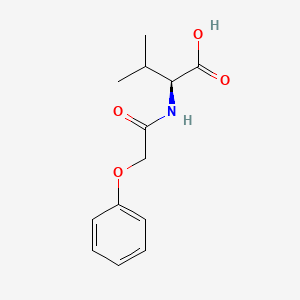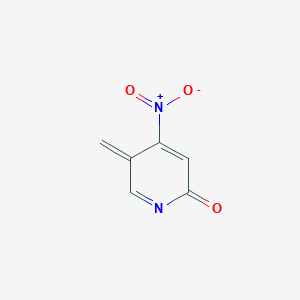
Quinine, HCl dihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinine hydrochloride dihydrate is a naturally occurring alkaloid derived from the bark of the cinchona tree. It has been used for centuries as an antimalarial drug and is also known for its antipyretic and analgesic properties . Quinine hydrochloride dihydrate is a white crystalline substance that is soluble in water, ethanol, and chloroform .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Quinine hydrochloride dihydrate can be synthesized by dissolving quinine in hydrochloric acid, followed by the addition of methanol and bromine . The reaction is carried out under controlled conditions to ensure the formation of the dihydrate form.
Industrial Production Methods
Industrial production of quinine hydrochloride dihydrate involves extracting quinine from the bark of cinchona trees, followed by purification and crystallization processes . The extracted quinine is then reacted with hydrochloric acid to form the hydrochloride salt, which is further crystallized to obtain the dihydrate form .
Analyse Chemischer Reaktionen
Types of Reactions
Quinine hydrochloride dihydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Common reagents used in these reactions include hydrochloric acid, methanol, and bromine . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include quinine hydrochloride, quinine sulfate, and other derivatives of quinine .
Wissenschaftliche Forschungsanwendungen
Quinine hydrochloride dihydrate has a wide range of scientific research applications:
Wirkmechanismus
The exact mechanism of action of quinine hydrochloride dihydrate is not fully understood. it is known to inhibit heme polymerase activity, leading to the accumulation of free heme, which is toxic to parasites . Quinine also blocks potassium channels and affects muscle membrane and sodium channels, which contributes to its antimalarial and analgesic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinine sulfate: Another salt form of quinine used for similar purposes.
Chloroquine: A synthetic derivative of quinine used as an antimalarial drug.
Amodiaquine: Another quinoline derivative with similar antimalarial properties.
Uniqueness
Quinine hydrochloride dihydrate is unique due to its natural origin and its long history of use in treating malaria. Its ability to block potassium channels and its effectiveness in treating nocturnal leg cramps and myotonia congenita also set it apart from other similar compounds .
Eigenschaften
Molekularformel |
C21H28ClNO4 |
|---|---|
Molekulargewicht |
393.9 g/mol |
InChI |
InChI=1S/C21H23NO2.ClH.2H2O/c1-3-13-10-15-5-4-14(13)11-18(15)21(23)17-8-9-22-20-7-6-16(24-2)12-19(17)20;;;/h3,6-9,12-14,18,23H,1,4-5,10-11H2,2H3;1H;2*1H2/t13-,14-,18+;;;/m0.../s1 |
InChI-Schlüssel |
QRSRFFNNNJGFGX-DCLCSTHDSA-N |
Isomerische SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C]([C@@H]3C[C@@H]4CC[C]3C[C@@H]4C=C)O.O.O.Cl |
Kanonische SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C](C3CC4CC[C]3CC4C=C)O.O.O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-butyl-7-oxo-12-sulfanylidene-5,11-dithia-1,8-diazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-10-carboxamide](/img/structure/B12345474.png)
![(5Z)-3-(3-methoxypropyl)-5-[(3-phenylpyrazolidin-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12345475.png)
![Bis[[(trifluoromethyl)sulfinyl]oxy]zinc](/img/structure/B12345493.png)
![N-(4-cyanophenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12345495.png)

![2-(4-(4-(Dimethylamino)phenyl)buta-1,3-dien-1-yl)-3-ethylbenzo[d]thiazol-3-ium 4-methylbenzenesulfonate](/img/structure/B12345501.png)
![9,18,27-triazaheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosane](/img/structure/B12345506.png)
![5-(5-chlorothiophen-2-yl)-N-[(E)-pyridin-4-ylmethylideneamino]pyrazolidine-3-carboxamide](/img/structure/B12345508.png)
![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-phenoxyacetamide](/img/structure/B12345514.png)
![sodium;2-oxaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B12345521.png)

![Acetamide, N-[3-(methylthio)phenyl]-2-[(9-phenylpyrazolo[5,1-c]-1,2,4-triazolo[4,3-a]pyrazin-3-yl)thio]-](/img/structure/B12345530.png)
![Pyridine, 2-chloro-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-](/img/structure/B12345547.png)
![(2E)-6-benzyl-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B12345551.png)
